molecular formula C5H11NO2 B1322750 trans-3,4-Dihydroxypiperidine CAS No. 39640-71-6

trans-3,4-Dihydroxypiperidine

Cat. No.: B1322750
CAS No.: 39640-71-6
M. Wt: 117.15 g/mol
InChI Key: IZXWMVPZODQBRB-WHFBIAKZSA-N
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Description

trans-3,4-Dihydroxypiperidine is a chiral compound with two hydroxyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3,4-Dihydroxypiperidine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For example, the compound can be synthesized via the reduction of a corresponding diketone using a chiral reducing agent .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

trans-3,4-Dihydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

trans-3,4-Dihydroxypiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-3,4-Dihydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-3,4-Dihydroxypiperidine is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the piperidine ring. This configuration allows for unique interactions with biological molecules and makes it a valuable intermediate in organic synthesis.

Biological Activity

trans-3,4-Dihydroxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a bicyclic amine characterized by two hydroxyl groups at the 3 and 4 positions of the piperidine ring. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Its mechanism can be summarized as follows:

  • Neurotransmitter Receptor Modulation : The compound has shown affinity for dopamine and norepinephrine transporters, which are critical in regulating neurotransmitter levels in the synaptic cleft. This interaction can enhance dopaminergic and noradrenergic signaling pathways .
  • GABA Receptor Interaction : Similar compounds have been reported to interact with GABA receptors, enhancing inhibitory neurotransmission by increasing chloride ion influx into neurons, leading to hyperpolarization.

Biological Activities

The compound exhibits several biological activities:

  • Dopaminergic Activity : Studies indicate that this compound derivatives can significantly increase locomotor activity in animal models, suggesting potential dopaminergic effects .
  • Antioxidant Properties : Research has shown that hydroxypiperidine derivatives possess antioxidant activities, which may contribute to neuroprotective effects against oxidative stress .
  • Potential Therapeutic Applications : The compound is being investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Case Studies

  • Locomotor Activity Study : In a study evaluating the effects of various piperidine derivatives on locomotor activity, this compound was found to significantly increase distance traveled in rodents at specific doses (e.g., 30 mg/kg), indicating its stimulatory effect on the central nervous system .
  • Neuroprotective Effects : Another study explored the antioxidant properties of hydroxypiperidine derivatives, demonstrating that they could reduce neuronal cell death induced by oxidative stress in vitro. This suggests a potential role in neuroprotection .

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
Dopaminergic ActivityIncreased locomotor activity
Antioxidant PropertiesReduction in oxidative stress-induced cell death
Neurotransmitter ModulationEnhanced dopamine and norepinephrine signaling

Properties

IUPAC Name

(3S,4S)-piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWMVPZODQBRB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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